Methyl 6-(1H-benzo[D]imidazol-2-YL)picolinate
Overview
Description
“Methyl 6-(1H-benzo[D]imidazol-2-YL)picolinate” is a chemical compound with the CAS Number: 1303614-25-6 . It has a molecular weight of 253.26 . The compound is a white to yellow solid at room temperature .
Molecular Structure Analysis
The molecular structure of “Methyl 6-(1H-benzo[D]imidazol-2-YL)picolinate” consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis
“Methyl 6-(1H-benzo[D]imidazol-2-YL)picolinate” is a white to yellow solid at room temperature . It is highly soluble in water and other polar solvents .Scientific Research Applications
Antimicrobial Activity
Methyl 6-(1H-benzo[D]imidazol-2-YL)picolinate exhibits promising antimicrobial properties. Researchers have synthesized silver(I) complexes of benzimidazole derivatives and screened them for antimicrobial activity against bacteria (e.g., S. epidermidis, S. aureus) and fungi (C. albicans) . These compounds could potentially serve as novel antimicrobial agents.
Biological Signaling Modulation
The compound’s structure suggests potential interactions with biological receptors. Investigating its effects on specific signaling pathways, such as quorum sensing, could reveal valuable insights. For instance, blocking the AQ signal reception via PqsR could reduce luminescence in bacterial cultures .
Fluorescent Probes and Imaging Agents
Methyl 6-(1H-benzo[D]imidazol-2-YL)picolinate derivatives may serve as red-emitting fluorophores or near-infrared dyes. Their high quantum yields and absorption maxima near 950 nm make them suitable for bioimaging applications .
Single-Molecule Magnets
Co(II) cubane complexes derived from (benzo[d]imidazol-2-yl)methanols exhibit single-molecule magnet behavior. These materials have potential applications in data storage and quantum computing due to their unique magnetic properties .
Drug Development
Imidazole-containing compounds have become essential synthons in drug development. The 1,3-diazole ring is present in various commercially available drugs, including antihistaminics, antivirals, antiulcer agents, and antiprotozoals . Exploring modifications of Methyl 6-(1H-benzo[D]imidazol-2-YL)picolinate could lead to novel therapeutic agents.
Catalysis and Electrochemistry
Functionalized imidazole derivatives have been employed as catalysts and electrocatalysts. For example, cobalt catalysts derived from similar structures have shown promise in water electro-oxidation .
Materials Science
The synthesis of fluorinated (benzo[d]imidazol-2-yl)methanols could contribute to the development of new materials with tailored properties. These compounds might find applications in optoelectronics, sensors, or coatings .
Regiocontrolled Synthesis
Recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the importance of these heterocycles in functional molecules. Researchers have focused on constructing specific bonds during imidazole formation, enabling precise modification .
Safety and Hazards
The safety information available indicates that “Methyl 6-(1H-benzo[D]imidazol-2-YL)picolinate” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .
Future Directions
The future directions for “Methyl 6-(1H-benzo[D]imidazol-2-YL)picolinate” and similar compounds could involve further exploration of their broad range of chemical and biological properties . There is a need for the development of new drugs that overcome the problems of antimicrobial resistance (AMR) in drug therapy . Therefore, these compounds, which contain heterocyclic nuclei and give high chemotherapeutic values, could act as a remedy for the development of novel drugs .
properties
IUPAC Name |
methyl 6-(1H-benzimidazol-2-yl)pyridine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-19-14(18)12-8-4-7-11(15-12)13-16-9-5-2-3-6-10(9)17-13/h2-8H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQQTXVORWKXQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)C2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80738511 | |
Record name | Methyl 6-(1H-benzimidazol-2-yl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80738511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1303614-25-6 | |
Record name | Methyl 6-(1H-benzimidazol-2-yl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80738511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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